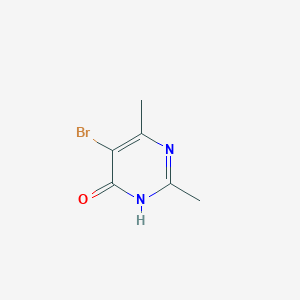

5-Bromo-2,6-dimethylpyrimidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYNLEUXPBAEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662354 | |

| Record name | 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858269-28-0 | |

| Record name | 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2,6 Dimethylpyrimidin 4 Ol

Reactivity of the C-Br Bond in Pyrimidine (B1678525) Frameworks

The carbon-bromine (C-Br) bond at the 5-position of the pyrimidine ring is a focal point of reactivity. Its susceptibility to cleavage and substitution allows for extensive molecular diversification.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is electron-deficient. In pyrimidine systems, the two ring nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. This effect makes halopyrimidines, including 5-bromo-2,6-dimethylpyrimidin-4-ol, potential substrates for SNAr reactions.

The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. For a nucleophile to react with an aryl halide, it must first add to the electron-deficient ring. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate through resonance. While the nitrogen atoms in the pyrimidine ring provide general activation, additional activating groups can further facilitate the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applied to aryl bromides. The C-Br bond in this compound is a suitable handle for such transformations. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), or carbopalladation (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. 5-Bromopyrimidines are effective substrates for Suzuki reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. For instance, the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. researchgate.net This highlights the general applicability of this reaction to brominated pyrimidine cores.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. researchgate.net It provides a method for the synthesis of substituted alkenes. The intramolecular version of the Heck reaction is particularly useful in constructing complex cyclic systems. liverpool.ac.uk The palladium catalyst is known for its tolerance of a wide variety of functional groups, making it suitable for use with multifunctional molecules like this compound. liverpool.ac.uk

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. rsc.org It is a reliable method for synthesizing arylalkynes. The Sonogashira reaction has been successfully applied to bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines, demonstrating its utility for related brominated nitrogen heterocycles. nih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. organic-chemistry.org Organostannanes are stable to air and moisture, though their toxicity is a drawback. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and has been used in the total synthesis of complex natural products. nih.gov The development of stereoretentive Stille cross-coupling methods has further expanded its utility.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Bromopyrimidines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance, commercially available reagents. |

| Heck | Alkenes | Pd(0) or Pd(II) salt, Base | Forms C(sp²)-C(sp²) bonds, good for vinylation. researchgate.net |

| Sonogashira | Terminal alkynes | Pd(0) complex, Cu(I) salt, Base | Efficient synthesis of arylalkynes. rsc.orgnih.gov |

| Stille | Organostannanes | Pd(0) complex, Ligand | Tolerates a wide variety of functional groups. organic-chemistry.orgnih.gov |

Reductive Debromination and Hydrogenation Protocols

The bromine atom on the pyrimidine ring can be removed through reductive processes.

Reductive Debromination: This process replaces the bromine atom with a hydrogen atom. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl bromides. Catalysts such as palladium on carbon (Pd/C) are effective under neutral conditions with hydrogen gas. This method is often chemoselective, allowing for the reduction of a bromo group in the presence of other reducible functionalities like nitro or cyano groups.

Hydrogenation: In addition to C-Br bond cleavage, the pyrimidine ring itself can be hydrogenated to form a saturated piperidine ring. This transformation typically requires more forcing conditions, such as higher pressures of hydrogen and more active catalysts like platinum oxide (PtO₂) or rhodium-based catalysts. researchgate.netrsc.org The choice of catalyst and reaction conditions can allow for selective reduction of either the C-Br bond or the aromatic ring. For example, hydrogenation of functionalized pyridines can be challenging but is a key method for synthesizing piperidine derivatives, which are important in pharmaceuticals. rsc.org

Organometallic Reagent Formation (e.g., Lithiation, Grignard Reactions)

The C-Br bond can be converted into a C-metal bond, creating a nucleophilic carbon center that can react with various electrophiles.

Lithiation: Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, can convert the aryl bromide into an aryllithium species. This is a common strategy for functionalizing bromo-substituted heterocycles. For instance, 5-bromopyrimidine can undergo lithium-halogen exchange, and the resulting lithiated species can be trapped with electrophiles like triisopropylborate to form boronic acids.

Grignard Reactions: While direct formation of a Grignard reagent from this compound might be complicated by the acidic proton of the hydroxyl group, related transformations are possible. Halogen-metal exchange using reagents like isopropylmagnesium chloride can generate the corresponding magnesium derivative, which can then be used in subsequent reactions.

Reactivity Profile of the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidine ring exists in tautomeric equilibrium with its keto form (pyrimidin-4-one). This duality influences its reactivity, but it predominantly undergoes reactions characteristic of the hydroxyl form, such as O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile. Subsequent reaction with an alkyl halide or another suitable electrophile results in the formation of an ether linkage. The chemoselectivity between N- and O-alkylation can be an issue in pyrimidinone systems, often depending on the specific substrate, alkylating agent, and reaction conditions.

O-Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This is typically achieved by reacting the pyrimidinol with an acyl halide or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. The presence of bulky substituents on the pyrimidine ring can promote O-acylation over N-acylation. organic-chemistry.org For instance, 2-dialkylamino-4-hydroxypyrimidines undergo O-acylation in good yield. organic-chemistry.org This suggests that the methyl groups at the 2- and 6-positions of this compound may similarly direct acylation to the oxygen atom.

Table 2: Reactions of the Hydroxyl Group in Pyrimidinol Systems

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether | Aprotic solvent (e.g., THF, DMF) |

| O-Acylation | Acyl halide/anhydride, Base (e.g., Pyridine) | Ester | Anhydrous conditions, often with cooling |

Tautomeric Equilibria (Keto-Enol) and Dynamic Studies

Substituted pyrimidin-4-ols, including this compound, exist in a dynamic equilibrium between two tautomeric forms: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. libretexts.orgmasterorganicchemistry.com The equilibrium position is a critical determinant of the compound's chemical properties and reactivity, and it can be significantly influenced by the physical state, solvent, and temperature.

The keto tautomer is generally more stable and favored in most simple carbonyl compounds. libretexts.org This preference is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.org However, for pyrimidinol systems, the equilibrium can be more nuanced. The aromaticity of the enol form can contribute to its stability. For this compound, the equilibrium lies between the aromatic 'ol' form and the non-aromatic 'one' form.

Factors Influencing Tautomeric Equilibrium:

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar protic solvents can stabilize both forms through hydrogen bonding, but may favor the more polar keto tautomer. | The keto form typically has a larger dipole moment. |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.comyoutube.com | Stabilization of the enol tautomer can occur through the formation of a six-membered ring via a hydrogen bond between the 4-hydroxyl group and a ring nitrogen. |

| Electronic Effects | Substituents on the pyrimidine ring alter the electron density, affecting the relative stability of the tautomers. | The electron-donating methyl groups and the electron-withdrawing bromine atom modulate the electronic character of the ring. |

| Physical State | The predominant tautomer in the solid state is often different from that in solution due to packing forces and intermolecular interactions. | Crystal structures often reveal a single tautomeric form stabilized by the crystal lattice. |

Dynamic studies, typically employing NMR spectroscopy, can probe the kinetics of the interconversion between the tautomers. The rate of this exchange can be influenced by acid or base catalysis. youtube.comkhanacademy.org In acidic conditions, protonation of the carbonyl oxygen (in the keto form) or a ring nitrogen (in the enol form) facilitates the conversion. libretexts.orgyoutube.com In basic conditions, deprotonation of the α-carbon (keto form) or the hydroxyl group (enol form) leads to a common enolate intermediate, which can then be protonated to yield either tautomer. youtube.com

Intermolecular and Intramolecular Hydrogen Bonding Networks

The capacity for hydrogen bonding in this compound is a defining feature of its molecular structure and interactions. Both tautomers possess hydrogen bond donor and acceptor sites, enabling the formation of both intramolecular and intermolecular networks. mdpi.com

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can occur in the enol tautomer between the hydroxyl proton at position 4 and the nitrogen atom at position 3 (N3). This interaction would form a stable six-membered ring, which can significantly influence the molecule's conformation and properties. nih.gov The formation of such bonds is known to affect molecular structure, physicochemical properties, and reactivity. nih.govnih.gov Theoretical studies on related brominated compounds have shown that intramolecular hydrogen bonds can be strengthened by the presence of a bromine substituent. du.ac.ir

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonds are expected to dominate. The specific nature of these interactions depends on the predominant tautomer.

Keto Tautomer (5-Bromo-2,6-dimethylpyrimidin-4(3H)-one): This form can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group). This allows for the formation of strong, self-complementary hydrogen-bonded dimers or extended chains. For example, similar pyrimidinone structures often form centrosymmetric dimers in the crystal lattice through N-H···O=C interactions.

Enol Tautomer (this compound): This form can donate a hydrogen bond from the O-H group and accept one at the N1 ring nitrogen. This can lead to the formation of catemeric chains (O-H···N).

Crystal structure analyses of similar pyrimidine derivatives reveal extensive hydrogen bonding networks, including N-H···O, O-H···N, and even weaker C-H···O interactions, which collectively determine the crystal packing. researchgate.neturfu.ru The presence of the bromine atom can also lead to O-H···Br interactions, further diversifying the possible hydrogen bonding motifs. researchgate.net

Reactivity of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring of this compound are key centers of reactivity. Their nucleophilicity and availability for chemical transformation are dependent on the prevailing tautomeric form. In the enol form, N1 is pyridine-like and nucleophilic, while N3 is part of an enamine-like system. In the more stable keto form, N1 is still pyridine-like, while N3 is part of an amide-like system and is less nucleophilic. Quaternization of a ring nitrogen generally enhances the reactivity of the pyrimidine ring toward nucleophiles. wur.nl

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation reactions involve the attachment of alkyl or acyl groups to the ring nitrogen atoms. The regioselectivity of these reactions (i.e., whether reaction occurs at N1 or N3) is a subject of interest. In many pyrimidinone systems, alkylation can also occur at the exocyclic oxygen atom (O-alkylation), leading to a mixture of products.

For instance, the related compound 2-bromo-4,6-dimethylpyrimidin-5-ol undergoes alkylation on the oxygen atom when treated with 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene in the presence of potassium carbonate (K₂CO₃) in DMF, yielding the O-alkylated product. nih.gov This suggests that under these basic conditions, the deprotonated oxygen of the enolate form is the most reactive nucleophile.

The choice of reagent and reaction conditions can direct the outcome:

Alkylation: Reactions with alkyl halides under basic conditions often favor O-alkylation, whereas reactions with reagents like diazomethane or under different conditions might yield N-alkylated products.

Acylation: Acylation with acyl chlorides or anhydrides typically occurs at the most nucleophilic site, which could be N1 or the exocyclic oxygen, depending on the tautomeric equilibrium and reaction conditions.

Coordination Chemistry and Ligand Properties with Metal Centers

The nitrogen atoms of the pyrimidine ring, with their available lone pairs of electrons, allow this compound to function as a ligand in coordination complexes with various metal centers. wikipedia.org The exocyclic oxygen atom of the keto tautomer or the hydroxyl group of the enol tautomer can also participate in metal binding.

The molecule can exhibit several coordination modes:

Monodentate: Coordination through a single nitrogen atom (typically the more accessible N1) to a metal center.

Bidentate/Chelating: Simultaneous coordination through a nitrogen atom (e.g., N1) and the exocyclic oxygen atom, forming a stable chelate ring. This is a common binding mode for 4-pyrimidinol ligands.

Bridging: The ligand can bridge two metal centers, for example, by coordinating through N1 to one metal and the exocyclic oxygen to another.

The nature of the resulting metal complex depends on the metal ion, the counter-ion, the solvent, and the stoichiometry of the reaction. Pyrimidine and its derivatives are known to form stable complexes with a wide range of transition metals, including but not limited to Sn(IV), Ge(IV), Cu(II), Ni(II), Co(II), and Zn(II). core.ac.ukmdpi.com These complexes can adopt various geometries, such as octahedral, tetrahedral, or square planar, depending on the coordination number and the electronic configuration of the metal ion. wikipedia.orgnih.gov

Electrophilic Substitution Reactions on the Pyrimidine Ring (if applicable)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally unreactive towards electrophilic aromatic substitution (EAS). youtube.com Such reactions typically require harsh conditions and proceed slowly, if at all.

However, the reactivity of the ring is modified by its substituents. The hydroxyl group (in the enol form) and the two methyl groups are electron-donating and therefore activating, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the bromine atom is deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the C5 position is already substituted with bromine. The activating groups (-OH, -CH₃) would direct an incoming electrophile to the C5 position, which is occupied. Therefore, direct electrophilic substitution on the ring is unlikely to be a facile process. More common reactions for functionalizing the pyrimidine ring involve nucleophilic substitution or metal-catalyzed cross-coupling reactions at the halogenated position.

Nevertheless, under specific acid-catalyzed conditions, even electron-deficient heterocycles can undergo reactions that resemble electrophilic substitution. For example, a synthetic protocol involving the Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine has been developed. ku.edu This proceeds through the initial protonation of the pyrimidine, which activates it towards nucleophilic attack by the arene, followed by an oxidative re-aromatization step. ku.edu While this is an attack on an electrophilically activated pyrimidine rather than an EAS by the pyrimidine ring, it demonstrates a pathway for C-C bond formation under electrophilic conditions.

Oxidation and Reduction Chemistry of the Pyrimidine System

The pyrimidine ring can undergo both oxidation and reduction reactions, although it is relatively stable to oxidation. The specific outcome of a redox reaction depends on the reagent used and the substituents present on the ring.

Reduction: The pyrimidine ring can be reduced by catalytic hydrogenation or with reducing agents like sodium borohydride, although conditions are often more forcing than for simple aromatic rings. Reduction typically leads to dihydropyrimidine or tetrahydropyrimidine derivatives. In biological systems, enzymes such as dihydropyrimidine dehydrogenases catalyze the reduction of pyrimidines like uracil and thymine. umich.edu Electrochemical reduction of substituted pyrimidines has also been studied, showing that the process is sensitive to the substituents on the ring. acs.orgresearchgate.net

Oxidation: The pyrimidine ring is generally resistant to oxidation. Strong oxidizing agents can lead to ring cleavage. However, substituents on the ring can be more susceptible to oxidation. For example, the methyl groups could potentially be oxidized to carboxylic acids under strong oxidizing conditions, though this would likely require harsh conditions that might also degrade the pyrimidine ring itself.

In some contexts, the pyrimidine system can participate in ligand-centered redox events when coordinated to a metal. rsc.org For example, a Zn(II)-catalyst bearing a redox-active ligand has been used to synthesize pyrimidines via dehydrogenative alcohol functionalization, where electron transfer processes occur at the ligand throughout the catalytic reaction. rsc.org This highlights the potential for the pyrimidine system to be involved in redox cycles, particularly within coordination complexes.

Derivatization and Functionalization Strategies for 5 Bromo 2,6 Dimethylpyrimidin 4 Ol

Design and Synthesis of Novel Analogs through C-5 Functionalization

The bromine atom at the C-5 position is a key handle for introducing a wide array of substituents through cross-coupling reactions. This site is electronically distinct and sterically accessible, making it an ideal target for creating structural diversity.

The creation of new carbon-carbon (C-C) bonds is fundamental to the synthesis of complex organic molecules. organic-chemistry.org For 5-Bromo-2,6-dimethylpyrimidin-4-ol, palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is particularly effective for creating C-C bonds at the C-5 position of pyrimidines. nih.gov

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyrimidine (B1678525) ring.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. chemistry.coach

This methodology allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C-5 position, significantly expanding the library of accessible derivatives.

Table 1: Examples of C-C Bond Forming Reactions at the C-5 Position

| Reactant (Boronic Acid) | Catalyst System | Product (C-5 Substituent) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄ | 4-Methoxyphenyl |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos | Thiophen-2-yl |

Beyond C-C bonds, the introduction of carbon-heteroatom (C-X) bonds is a powerful strategy for modulating the electronic and steric properties of the pyrimidine core. nih.gov Palladium- and copper-catalyzed reactions are instrumental in forming these linkages.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for coupling amines (primary, secondary, and anilines) to the C-5 position. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand.

C-O Bond Formation: The coupling of alcohols and phenols to form aryl ethers can be achieved via palladium-catalyzed methods or the traditional Ullmann condensation, which uses a copper catalyst.

C-S and C-P Bond Formation: Thiols and phosphines can also be coupled to the C-5 position using appropriate palladium or copper catalyst systems, yielding thioethers and phosphines, respectively. nih.gov

These reactions proceed through mechanisms involving oxidative addition and reductive elimination, similar to C-C coupling reactions. nih.gov

Table 2: Examples of C-Heteroatom Bond Forming Reactions at the C-5 Position

| Nucleophile | Catalyst System | Bond Formed | Product Class |

|---|---|---|---|

| Aniline | Pd₂(dba)₃, BINAP | C-N | 5-Anilinopyrimidine |

| Phenol | CuI, L-proline | C-O | 5-Phenoxypyrimidine |

| Thiophenol | Pd(OAc)₂, Xantphos | C-S | 5-(Phenylthio)pyrimidine |

Chemical Modifications of the Hydroxyl Moiety

The hydroxyl group at the C-4 position (in its tautomeric 4-ol form) presents a rich site for derivatization, enabling the attachment of various functional groups and linkers.

The pyrimidin-4-ol can be readily converted into a wide range of ether and ester derivatives through standard alkylation and acylation reactions.

Ether Formation: Treatment of this compound with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) leads to the formation of the corresponding O-alkylated ether derivative. nih.gov

Ester Formation: Acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester.

These modifications can dramatically alter the solubility, lipophilicity, and metabolic stability of the parent compound.

Table 3: Synthesis of Ester and Ether Derivatives

| Reagent | Base | Derivative Type | Example Product |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Ether | 5-Bromo-4-(benzyloxy)-2,6-dimethylpyrimidine |

| Acetyl chloride | Pyridine | Ester | 5-Bromo-2,6-dimethylpyrimidin-4-yl acetate |

| Methyl iodide | NaH | Ether | 5-Bromo-4-methoxy-2,6-dimethylpyrimidine |

The hydroxyl group is an ideal anchor point for attaching the pyrimidine scaffold to other molecules of interest, such as peptides, polymers, or reporter tags, through chemical linkers. nih.gov This strategy is central to the development of targeted therapeutics and diagnostic agents.

The process typically involves a bifunctional linker. One end of the linker is designed to react with the pyrimidine's hydroxyl group (e.g., via an ester or ether bond), while the other end possesses a functional group (such as an amine, carboxylic acid, or alkyne) that can be used for subsequent conjugation to a target molecule. An example includes reacting the pyrimidinol with 6-aminohexanoic acid to introduce a linker with a terminal amine, ready for further coupling. nih.gov

Advanced Modifications of the Pyrimidine Core: Ring Expansion and Contraction Methodologies

While functionalization of existing substituents is common, more advanced modifications involve altering the pyrimidine ring itself. Methodologies for ring expansion or contraction are less common for this specific scaffold but represent a frontier in creating unique heterocyclic systems. A more frequently documented advanced modification is the construction of fused ring systems.

One such strategy is the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.comgoogle.com This involves building a second pyrimidine ring onto the existing one, typically by reacting the C-4 and C-5 positions with appropriate reagents. For instance, a 4-amino-5-cyanopyrimidine derivative can undergo cyclization with formamide (B127407) to yield a pyrimido[4,5-d]pyrimidine. While starting from a different substitution pattern, this illustrates the principle of using the pyrimidine core as a foundation for building more complex, fused heterocyclic structures. These advanced modifications lead to rigid, planar molecules with distinct properties compared to their monocyclic precursors.

Heterocyclic Ring Annulation and Fusion Strategies onto the Pyrimidine Scaffold

The construction of fused heterocyclic systems from pyrimidine precursors is a significant area of research in medicinal and materials chemistry, owing to the diverse biological activities and material properties of the resulting compounds. While specific literature on the use of this compound as a direct precursor for heterocyclic ring annulation is limited, the functional groups present on this molecule offer several plausible strategies for the synthesis of fused pyrimidine systems. These strategies are primarily based on the reactivity of the bromo substituent, the pyrimidin-4-ol (or its tautomeric 4-oxo form), and the activated methyl groups.

The field of fused pyrimidines is extensive, with numerous synthetic methods reported for their preparation. These often involve multicomponent reactions, cyclocondensation, and cycloaddition reactions growingscience.comnih.gov. Reviews on the synthesis of pyrimidine-annulated five-membered heterocycles highlight various methodologies for constructing fused rings containing nitrogen, oxygen, and sulfur dntb.gov.ua.

Potential Annulation Strategies:

The presence of a bromine atom at the C5 position, a hydroxyl/oxo group at C4, and methyl groups at C2 and C6 in this compound suggests several potential pathways for ring annulation. These can be broadly categorized based on the reactive site of the pyrimidine ring that participates in the cyclization.

One common approach for constructing fused pyrimidines involves the reaction of a substituted pyrimidine with a bifunctional reagent, leading to the formation of a new ring. For instance, the synthesis of pyrimido[4,5-b]quinolines has been achieved from various pyrimidine derivatives, although not directly from this compound. These methods often utilize aminopyrimidines or pyrimidines with a leaving group that can be displaced by a nucleophile from an adjacent ring system.

Table of Potential Annulation Reactions:

| Reaction Type | Potential Reactants | Fused System | Plausible Mechanism |

|---|---|---|---|

| Nucleophilic Aromatic Substitution followed by Cyclization | ortho-aminoarylthiols | Thiazolo[5,4-d]pyrimidines | Initial SNAr displacement of the C5-bromo group by the thiol, followed by intramolecular cyclization of the amino group onto the pyrimidine ring. |

| Condensation Reactions | α,β-Unsaturated carbonyl compounds | Pyrido[2,3-d]pyrimidines | Knoevenagel-type condensation involving one of the activated methyl groups, followed by intramolecular cyclization and aromatization. |

| Palladium-Catalyzed Cross-Coupling and Annulation | ortho-haloanilines or ortho-aminoboronic acids | Pyrimido[4,5-b]quinolines | Suzuki or Buchwald-Hartwig coupling at the C5-bromo position, followed by an intramolecular cyclization to form the fused quinoline (B57606) ring. |

| Vilsmeier-Haack Reaction and Subsequent Cyclization | Vilsmeier reagent (POCl3/DMF) | Pyrido[2,3-d]pyrimidines | Formylation of an activated position, likely a methyl group, followed by reaction with an amine to form a fused pyridone ring. growingscience.com |

Detailed Research Findings on Analogous Systems:

While direct research on this compound in ring annulation is scarce, studies on related pyrimidine structures provide valuable insights. For example, the Vilsmeier-Haack reaction has been successfully applied to pyrimidine derivatives to introduce a formyl group, which can then be used as a handle for further cyclization reactions to form fused systems like pyrido[2,3-d]pyrimidines growingscience.com.

Furthermore, the synthesis of pyrimido[4,5-b]quinolines, which are structurally significant, has been explored through various routes. These often involve the construction of the quinoline ring onto a pre-existing pyrimidine or vice versa. Methods include multicomponent reactions and the cyclization of functionalized quinoline or pyrimidine precursors.

The reactivity of the pyrimidine ring can be enhanced by quaternization, making it more susceptible to nucleophilic attack and subsequent ring transformations wur.nl. This principle could potentially be applied to this compound to facilitate annulation reactions.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures for 5 Bromo 2,6 Dimethylpyrimidin 4 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-Bromo-2,6-dimethylpyrimidin-4-ol, HRMS would be the first step in confirming its elemental composition.

Given the molecular formula C₆H₇BrN₂O, the expected exact mass can be calculated. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic pattern would result in a characteristic M and M+2 peak in the mass spectrum, with nearly equal intensities, which is a clear indicator of the presence of a single bromine atom in the molecule.

Expected HRMS Data for this compound:

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | 202.9874 | 204.9854 |

| [M+Na]⁺ | 224.9694 | 226.9673 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm).

Fragmentation analysis, typically performed using techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), would provide insights into the molecule's structure. Expected fragmentation pathways for this compound could involve the loss of small neutral molecules such as CO, HCN, or methyl radicals, as well as the cleavage of the pyrimidine (B1678525) ring. The fragmentation pattern would help to confirm the connectivity of the methyl groups and the bromo and hydroxyl substituents on the pyrimidine core.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments is necessary for a complete assignment of the proton and carbon signals of this compound.

¹H and ¹³C NMR for Fundamental Structural Assignments

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, there are no aromatic protons on the pyrimidine ring. The spectrum would be dominated by signals from the two methyl groups and the hydroxyl proton. The chemical shifts of the methyl protons would be influenced by their position on the electron-deficient pyrimidine ring. The hydroxyl proton signal might be broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the ring carbons are particularly informative about the electronic environment within the pyrimidine ring. The carbon attached to the bromine atom (C5) would be expected to be significantly shielded compared to an unsubstituted carbon, while the carbons adjacent to the nitrogen atoms (C2, C4, and C6) would be deshielded.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in a suitable deuterated solvent like DMSO-d₆):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~ 2.3 - 2.5 | ~ 20 - 25 |

| 6-CH₃ | ~ 2.3 - 2.5 | ~ 20 - 25 |

| 4-OH | Variable (e.g., ~ 10 - 12) | - |

| C2 | - | ~ 150 - 155 |

| C4 | - | ~ 160 - 165 |

| C5 | - | ~ 90 - 95 |

| C6 | - | ~ 155 - 160 |

Note: These are estimated values based on known data for similar pyrimidine derivatives. asianpubs.org Actual values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily show no correlations, as the methyl protons are isolated from each other and there are no other protons on the ring. This lack of correlation would confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the two methyl groups by correlating them to their respective proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. In this case, a NOESY experiment could show a correlation between the protons of the two methyl groups, indicating their spatial proximity on the pyrimidine ring.

Dynamic NMR Studies for Tautomeric and Conformational Investigations

Hydroxypyrimidines, such as this compound, can exist in tautomeric forms, primarily the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. nih.gov Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study this equilibrium. researchgate.net

At low temperatures, the exchange between the tautomers might be slow enough on the NMR timescale to observe separate signals for each tautomer. As the temperature is increased, the exchange rate increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. By analyzing the line shapes of the signals at different temperatures, the thermodynamic and kinetic parameters of the tautomeric equilibrium can be determined.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C=O stretching vibration of the keto tautomer, if present in a significant amount, would appear as a strong band around 1650-1680 cm⁻¹. asianpubs.org Vibrations associated with the pyrimidine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. C-H stretching and bending vibrations of the methyl groups would appear around 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrimidine ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration is also typically a strong Raman scatterer.

Expected Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range |

| O-H stretch | 3200-3400 (broad) | Weak |

| C-H stretch (methyl) | 2900-3000 | 2900-3000 |

| C=O stretch (keto form) | 1650-1680 | 1650-1680 |

| C=C, C=N stretch (ring) | 1400-1600 | 1400-1600 |

| C-H bend (methyl) | 1375-1450 | 1375-1450 |

| C-Br stretch | < 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The pyrimidine ring in this compound is a chromophore that is expected to absorb in the UV region.

The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the tautomeric form of the molecule. The π → π* and n → π* transitions of the pyrimidine ring are the most likely electronic transitions to be observed. The bromo and hydroxyl substituents will act as auxochromes, modifying the absorption characteristics of the parent pyrimidine chromophore.

Studying the UV-Vis spectrum in solvents of different polarities and at different pH values can provide further insights into the nature of the electronic transitions and can also be used to study the tautomeric equilibrium, as the different tautomers will likely have distinct absorption spectra. For example, the keto form is often more conjugated and may absorb at a longer wavelength than the enol form.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publically available single-crystal or powder X-ray diffraction data for this compound could be located. The synthesis and commercial availability of this compound are documented, but its detailed solid-state structure has not been elucidated and deposited in the common scientific literature or databases.

The absence of experimental crystallographic data prevents a detailed, evidence-based discussion of its specific solid-state molecular conformation, crystal packing, and intermolecular interactions. Such an analysis is fundamental to understanding the material's properties and is reliant on the precise atomic coordinates and symmetry information that X-ray diffraction provides.

Solid-State Molecular Conformation and Crystal Packing Analysis

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the solid-state conformation and crystal packing of this compound cannot be provided. An empirical description would require information such as the crystal system, space group, and unit cell dimensions, which are currently not available.

Theoretical modeling could offer predictions on the likely conformation, such as the planarity of the pyrimidine ring and the orientation of the methyl and bromo substituents. However, such computational approaches would need to be validated against experimental data for accuracy.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystalline State

The chemical structure of this compound, featuring a hydroxyl group and nitrogen atoms within the pyrimidine ring, strongly suggests the presence of significant hydrogen bonding in the crystalline state. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms and the keto-tautomer's carbonyl oxygen can act as acceptors.

It is highly probable that these interactions would lead to the formation of specific supramolecular synthons, such as dimers or catemers, which are common in related pyrimidinol structures. The bromine atom could also participate in weaker halogen bonding interactions. However, without crystallographic data, the specific hydrogen bonding network, including bond distances and angles, remains speculative.

Polymorphism and Pseudopolymorphism Studies

A comprehensive study of polymorphism and pseudopolymorphism requires the characterization of different crystalline forms of a compound under various conditions. As no crystal structure has been reported for this compound, there is no foundational data to indicate whether this compound exhibits polymorphism (the ability to exist in multiple crystalline forms) or pseudopolymorphism (the formation of solvates or hydrates).

The investigation of these phenomena would necessitate extensive experimental screening, including crystallization from different solvents and at various temperatures, followed by analysis using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). To date, no such studies have been published.

Computational and Theoretical Investigations of 5 Bromo 2,6 Dimethylpyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Bromo-2,6-dimethylpyrimidin-4-ol at the atomic level. These methods, primarily Density Functional Theory (DFT), are used to predict its geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule with rotatable bonds, such as the hydroxyl group in this compound, multiple stable conformations (isomers) may exist.

A conformational energy landscape maps the energy of the molecule as a function of its geometry, revealing the different stable conformers and the energy barriers between them. nih.gov This analysis is crucial for understanding which shapes the molecule is likely to adopt and how it might change its shape, which can influence its reactivity and biological activity.

Table 1: Illustrative Data from a Conformational Analysis This table demonstrates the type of data that would be generated in a conformational analysis of this compound. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-O) |

| A | 0.00 | 0° |

| B | 1.52 | 180° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excited and therefore more reactive. researchgate.net For a molecule like this compound, the distribution of these orbitals would show which atoms are most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table illustrates the kind of data that would be obtained from an FMO analysis. The values are for illustrative purposes only.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical predictions of the molecule's vibrational modes. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound.

Furthermore, computational methods can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental data and confirming the identity and purity of a synthesized compound.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing a level of detail that is often inaccessible through experimentation alone.

Transition State Identification and Reaction Energy Barriers

To understand the mechanism of a chemical reaction involving this compound, chemists would use computational methods to identify the transition state—the high-energy structure that connects reactants and products. The energy difference between the reactants and the transition state is the reaction energy barrier, or activation energy. A lower barrier indicates a faster reaction.

By mapping the entire reaction pathway, including any intermediate structures, a detailed, step-by-step mechanism can be proposed. This is crucial for understanding how the compound might be synthesized or how it might react in a biological system.

Solvation Effects on Reaction Pathways and Reactivity

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for the presence of a solvent, either implicitly (by treating it as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

For a polar molecule like this compound, interactions with a polar solvent could stabilize charged intermediates or transition states, thereby altering the reaction energy profile. Studies on similar molecules, such as pyridinols and pyrimidinols, have shown that solvent effects can significantly influence reactivity. researchgate.net Understanding these effects is essential for predicting how the compound will behave in a real-world chemical or biological environment.

Molecular Dynamics Simulations and Conformational Sampling

While specific molecular dynamics (MD) simulations and conformational sampling studies on this compound are not extensively documented in publicly available literature, the computational investigation of analogous pyrimidine (B1678525) and heterocyclic systems provides a strong basis for understanding its probable dynamic behavior. MD simulations for related compounds, such as pyrimidine-substituted imidazol-5-ones and acyclic nucleic acid analogs, have been employed to explore the stability of protein-ligand complexes and the conformational preferences of these molecules. nih.govnih.gov

For this compound, MD simulations would be instrumental in elucidating the molecule's conformational landscape. The presence of the hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions introduces specific steric and electronic features that would influence its three-dimensional structure and flexibility. Conformational sampling, a key component of MD simulations, would allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers that are likely to be populated under physiological conditions.

A critical aspect of such simulations would be the characterization of the rotational barrier around the C-N bonds of the pyrimidine ring and the orientation of the hydroxyl proton. These conformational features are often crucial for a molecule's interaction with biological targets. The bromine atom at the 5-position would also significantly impact the molecule's conformational dynamics and its interaction with the surrounding solvent environment due to its size and electronic properties.

The insights gained from MD simulations on the conformational preferences and flexibility of this compound would be invaluable for understanding its potential biological activity and for the rational design of derivatives with improved properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. Although specific QSAR/QSPR models for this compound are not readily found in the literature, numerous studies on related pyrimidine derivatives highlight the applicability of these methods. nih.govnih.govresearchgate.netnih.govfip.org

QSAR studies on halogenated pyrimidine derivatives have successfully identified key molecular descriptors that govern their biological activities, such as inhibitory actions on enzymes like human dihydroorotate (B8406146) dehydrogenase. nih.gov These studies often employ a variety of descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters, to build predictive models. For instance, a QSAR study on pyridothienopyrimidine derivatives as antimicrobial agents revealed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO) and molar refractivity (MR) were crucial for activity. fip.org

In the context of this compound, a QSAR model could be developed by synthesizing a series of analogs with variations at different positions of the pyrimidine ring and evaluating their biological activity. The resulting data could then be used to construct a model that could predict the activity of new, unsynthesized compounds.

Similarly, QSPR models could be employed to predict various physicochemical properties of this compound and its analogs. These properties, such as solubility, melting point, and chromatographic retention times, are critical for drug development and chemical process optimization.

The general approach for building a QSAR/QSPR model for compounds related to this compound would involve the following steps:

Data Set Compilation: A series of pyrimidine derivatives with known biological activities or properties would be selected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), would be used to establish a mathematical relationship between the descriptors and the activity/property. nih.govnih.gov

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.

The table below illustrates the types of descriptors that are commonly used in QSAR/QSPR studies of pyrimidine derivatives and would be relevant for modeling this compound.

| Descriptor Class | Examples of Descriptors | Potential Relevance for this compound |

| Electronic | Dipole Moment, Atomic Charges, EHOMO, ELUMO | Influences electrostatic interactions and reactivity. The bromine atom would significantly affect the electronic distribution. |

| Steric | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Topological | Connectivity Indices, Kappa Shape Indices | Describes the branching and connectivity of the molecular structure. |

| Lipophilic | LogP | Represents the hydrophobicity of the molecule, which is crucial for membrane permeability and transport. |

By applying these computational and theoretical methods, a deeper understanding of the structure-activity and structure-property relationships of this compound can be achieved, guiding future research and development efforts.

Advanced Applications of 5 Bromo 2,6 Dimethylpyrimidin 4 Ol and Its Derivatives in Research

Utility in Advanced Organic Synthesis and Catalyst Design

The strategic placement of a bromine atom at the 5-position of the pyrimidine (B1678525) ring, along with the methyl and hydroxyl groups, makes 5-Bromo-2,6-dimethylpyrimidin-4-ol a highly valuable and versatile intermediate in organic synthesis.

The bromine atom on the pyrimidine ring of this compound serves as a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the straightforward synthesis of a wide array of substituted pyrimidine derivatives. By coupling this compound with various boronic acids, researchers can introduce diverse aryl and heteroaryl substituents, leading to the creation of complex molecules with tailored electronic and steric properties. researchgate.net

The versatility of this compound as a precursor is further highlighted by its role in the synthesis of biologically active compounds. For instance, derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone have been synthesized and evaluated for their potential antiviral activities. While the specific antiviral efficacy of derivatives directly from this compound is a subject for further research, the underlying synthetic strategies demonstrate the compound's potential in medicinal chemistry.

The table below illustrates the potential for diversification of the this compound core through Suzuki-Miyaura coupling.

| Boronic Acid/Ester | Potential Product Structure | Potential Application Area |

| Phenylboronic acid | 5-Phenyl-2,6-dimethylpyrimidin-4-ol | Pharmaceutical intermediates, materials science |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,6-dimethylpyrimidin-4-ol | Organic electronics, fluorescent probes |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2,6-dimethylpyrimidin-4-ol | Conductive polymers, organic semiconductors |

| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2,6-dimethylpyrimidin-4-ol | Ligand design, supramolecular chemistry |

This table represents potential synthetic transformations based on established Suzuki-Miyaura coupling reactions with brominated heterocycles.

The nitrogen atoms within the pyrimidine ring of this compound and its derivatives offer potential coordination sites for metal ions, making them attractive candidates for the design of novel ligands for catalysis. While specific research on the catalytic applications of ligands derived directly from this compound is an emerging area, the broader class of pyrimidine-based ligands has shown significant promise.

Pyrimidine-containing ligands have been successfully employed in a variety of catalytic systems. Their ability to form stable complexes with transition metals is crucial for both homogeneous and heterogeneous catalysis. The electronic properties of the pyrimidine ring can be fine-tuned through substitution, which in turn influences the catalytic activity of the metal center. The presence of the bromo-substituent in this compound offers a route to further functionalization, allowing for the creation of multidentate ligands with enhanced coordination capabilities.

Further research is needed to fully explore the potential of this compound derivatives as ligands in catalysis. However, the foundational chemistry of pyrimidine-metal complexes suggests a promising future for this class of compounds in the development of efficient and selective catalysts.

Potential in Materials Science Research

The unique structural and electronic properties of the pyrimidine core make this compound an intriguing building block for the creation of advanced functional materials.

The rigid, planar structure of the pyrimidine ring is a desirable feature in the design of liquid crystalline materials. While direct studies on liquid crystals derived from this compound are not yet prevalent in the literature, related pyrimidine structures have been successfully incorporated into liquid crystal architectures. For example, bent-shaped liquid crystal molecules have been synthesized from diethylpyrimidine-trione, demonstrating the suitability of the pyrimidine core for creating mesophases. The ability to introduce various substituents onto the pyrimidine ring via the bromo-functionality of this compound provides a pathway to systematically tune the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phase.

The development of functional polymers with tailored properties is a major focus of materials science. Halogenated heteroaromatic compounds like this compound are valuable monomers for the synthesis of such polymers. researchgate.net The bromine atom can be utilized in various polymerization reactions, including cross-coupling polymerization methods. This allows for the incorporation of the pyrimidine unit into the polymer backbone, imparting specific electronic and physical properties to the resulting material. While the direct polymerization of this compound derivatives is a developing area of research, the potential for creating novel polymers with applications in areas such as organic electronics and sensing is significant. researchgate.net

Pyrimidine derivatives are of growing interest in the field of optoelectronics and photonics due to their inherent electronic properties. The electron-deficient nature of the pyrimidine ring makes it an excellent component in donor-acceptor chromophores, which are the basis for many organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optical (NLO) materials.

By coupling electron-donating groups to the pyrimidine core of this compound, it is possible to create molecules with strong intramolecular charge transfer (ICT) characteristics. This is a key principle in the design of materials with high fluorescence quantum yields and tunable emission wavelengths. While specific photophysical data for derivatives of this compound are not yet widely reported, the foundational knowledge of pyrimidine-based optoelectronic materials suggests a high potential for this compound in the development of new and efficient photonic devices.

Research in Chemical Biology and Medicinal Chemistry Beyond Clinical Dosing

In the landscape of modern drug discovery and chemical biology, this compound has emerged as a key synthetic intermediate. Its utility is most prominently documented in the creation of derivatives that modulate the activity of epigenetic targets, which are crucial in various disease states, including cancer. The research applications detailed below focus on the derivatives synthesized from this precursor, as the compound itself is typically not the final active molecule.

In Vitro Enzyme Inhibition and Activation Studies

Derivatives of this compound have been instrumental in the development of inhibitors for histone methyl-modifying enzymes. Specifically, this intermediate is a cornerstone in the synthesis of triazolopyrimidine compounds designed to inhibit the Polycomb Repressive Complex 2 (PRC2). google.comgoogle.com PRC2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. google.com The catalytic subunit of PRC2, EZH2, is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target. google.com

The final triazolopyrimidine compounds, synthesized using this compound as a starting material, are evaluated for their inhibitory potential through various in vitro enzyme assays. google.comlookchem.com A common method is an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) based competition assay. This assay measures the ability of the test compound to disrupt the interaction between the EED (Embryonic Ectoderm Development) subunit of PRC2 and a biotinylated peptide representing histone H3 trimethylated at lysine 27 (H3K27Me3). google.comlookchem.com The inhibition is quantified by measuring the decrease in the luminescent signal, which is then used to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Illustrative Data from In Vitro Enzyme Inhibition Assays for Derivatives

| Assay Type | Target | Principle | Measurement |

| AlphaScreen Competition Assay | EED subunit of PRC2 | Measures disruption of EED-H3K27Me3 peptide interaction. | IC₅₀ (nM) |

| Histone Methyltransferase Assay | Recombinant PRC2 complex | Quantifies the transfer of a methyl group from a donor (e.g., SAM) to a histone substrate. | Percent Inhibition (%) or IC₅₀ (nM) |

Note: This table is illustrative of the types of assays performed on the final derivatives, not on this compound itself.

Structure-Activity Relationship (SAR) Investigations for Target Interactions

The chemical scaffold provided by this compound is pivotal for conducting detailed Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of the derivatives and observing the impact on their biological activity, researchers can identify which chemical groups are essential for target interaction and potency. nih.gov The bromine atom at the 5-position is particularly important as it provides a reactive handle for introducing further chemical diversity through cross-coupling reactions.

For the triazolopyrimidine inhibitors of PRC2, SAR studies have revealed key insights. The pyrimidine core, derived from the initial intermediate, serves as a crucial anchor. Modifications to the substituents attached via the triazole ring system, which is built upon the pyrimidine scaffold, can significantly influence the compound's affinity for the EED binding pocket. google.comgoogle.com These investigations allow for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of candidates for further development. nih.gov

Development of Molecular Probes and Biological Tools

Based on available scientific literature and patent databases, there is currently no specific information documenting the use of this compound in the development of molecular probes or other biological tools. While the broader class of pyrimidine derivatives has been used to create fluorescent probes, the application of this particular compound for such purposes has not been reported.

Exploration in Agrochemical and Specialty Chemical Development (as synthetic intermediates)

The primary documented application of this compound is as a synthetic intermediate in the field of medicinal chemistry for developing potential therapeutics. google.comgoogle.com

While pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, being used in the development of fungicides and herbicides, there is no specific information in the reviewed literature or patents that points to the use of this compound as an intermediate in the synthesis of agrochemicals or other specialty chemicals. Its utility appears to be highly specialized towards the pharmaceutical applications described previously.

Sustainable Synthesis and Green Chemistry Principles Applied to 5 Bromo 2,6 Dimethylpyrimidin 4 Ol

Atom Economy and Intrinsic Reaction Efficiency Assessment

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A key synthesis route to a tautomer of the target compound, 2-bromo-4,6-dimethylpyrimidin-5-ol, involves the bromination of 4,6-dimethylpyrimidin-5-ol (B1590129). nih.gov A common brominating agent for such transformations is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govnih.gov

The reaction can be represented as follows:

2 C₆H₈N₂O + C₅H₆Br₂N₂O₂ → 2 C₆H₇BrN₂O + C₅H₈N₂O₂ (4,6-dimethylpyrimidin-5-ol) + (DBDMH) → (2-bromo-4,6-dimethylpyrimidin-5-ol) + (5,5-dimethylhydantoin)

To assess the intrinsic efficiency of this reaction, the percentage atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,6-dimethylpyrimidin-5-ol | C₆H₈N₂O | 124.14 |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 |

| Total Reactant MW | 534.20 | |

| 2-bromo-4,6-dimethylpyrimidin-5-ol | C₆H₇BrN₂O | 203.04 |

| 5,5-dimethylhydantoin (B190458) | C₅H₈N₂O₂ | 128.13 |

| Desired Product MW | 406.08 |

Note: The reaction involves 2 equivalents of the pyrimidinol for every 1 equivalent of DBDMH. Calculation: % Atom Economy = (406.08 / 534.20) x 100 = 76.02%

While a 76% atom economy is respectable, it highlights that a significant portion of the reactant atoms end up in the byproduct, 5,5-dimethylhydantoin. Alternative synthesis strategies with higher atom economy are therefore desirable. For instance, a hypothetical direct bromination with molecular bromine (Br₂) would have a higher theoretical atom economy, though it may present other challenges such as selectivity and the handling of hazardous reagents.

Another potential route involves a one-step reaction of 2-bromomalonaldehyde (B19672) with acetamidine. google.com This condensation reaction would theoretically have a higher atom economy as water would be the primary byproduct.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-bromomalonaldehyde | C₃H₃BrO₂ | 166.96 |

| Acetamidine | C₂H₆N₂ | 58.08 |

| Total Reactant MW | 225.04 | |

| 5-Bromo-2,6-dimethylpyrimidin-4-ol | C₆H₇BrN₂O | 203.04 |

| Water (Byproduct) | H₂O | 18.02 (x2) |

Calculation: % Atom Economy = (203.04 / 225.04) x 100 = 90.22%

This demonstrates a significant improvement in intrinsic reaction efficiency, aligning better with the principles of green chemistry.

Development of Environmentally Benign Solvent Systems and Replacements

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional bromination reactions have often utilized halogenated solvents like carbon tetrachloride or dichloromethane. reddit.com However, due to their toxicity and environmental persistence, greener alternatives are actively sought.

In the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol, tetrahydrofuran (B95107) (THF) has been used as a solvent. nih.gov While THF is a versatile solvent, its production can be energy-intensive, and it can form explosive peroxides. Research into the bromination of other heterocyclic systems has explored a range of aprotic solvents, including acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF). nih.gov For industrial applications, solvents like nitrobenzene (B124822) and o-dichlorobenzene have been employed for pyrimidine (B1678525) bromination due to their high boiling points and inertness to bromine under reaction conditions. google.com However, these are also environmentally hazardous.

The development of environmentally benign solvent systems for the synthesis of this compound could involve:

Bio-derived solvents: Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be investigated as replacements for traditional aprotic solvents.

Ionic liquids: These have been shown to be effective media for pyrimidine synthesis, sometimes acting as both solvent and catalyst, and can be recyclable. nih.govrasayanjournal.co.in Their use in bromination reactions of nucleosides has also been reported. nih.gov

Solvent-free reactions: Performing the reaction neat or using mechanochemistry (ball milling) can eliminate the need for a solvent altogether, significantly reducing waste. rasayanjournal.co.in Solvent-free approaches for pyrimidine synthesis have been demonstrated to be effective. benthamdirect.comresearchgate.net

| Solvent | Boiling Point (°C) | Health/Environmental Concerns | Greener Alternative |

| Dichloromethane | 39.6 | Suspected carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran |

| Carbon Tetrachloride | 76.7 | Ozone-depleting, hepatotoxic | Acetonitrile (if recycled) |

| Tetrahydrofuran | 66 | Peroxide formation, VOC | Cyrene |

| Nitrobenzene | 210.9 | Toxic, environmental hazard | Ionic Liquids/Solvent-free |

| Dimethylformamide | 153 | Reproductive toxin | N-formylmorpholine |

Design and Implementation of Catalytic Systems for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways with lower activation energies, increased selectivity, and reduced waste. Traditional methods for pyrimidine synthesis can require stoichiometric reagents and harsh conditions. The application of catalytic systems can significantly improve the sustainability profile of this compound synthesis.

Several catalytic approaches are relevant:

Acid/Base Catalysis: The condensation reaction to form the pyrimidine ring is often catalyzed by acids or bases. Using recyclable solid acid or base catalysts can simplify purification and minimize waste.

Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, or iridium, are widely used for C-N and C-C bond formation in the synthesis of complex pyrimidines. organic-chemistry.orgnih.govacs.org For instance, palladium-catalyzed amination reactions have been used to construct substituted pyrimidines. nih.gov The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and reused.

Organocatalysis: Small organic molecules can be used to catalyze reactions, avoiding the use of potentially toxic and expensive metals.

Biocatalysis: The use of enzymes could offer unparalleled selectivity under mild conditions, although finding an enzyme suitable for the specific transformation may be challenging.

A promising approach is the use of microwave-assisted synthesis in conjunction with a catalyst. nih.govtandfonline.comcdnsciencepub.comresearchgate.netrsc.org This technique can dramatically reduce reaction times and improve yields, contributing to a more sustainable process. rsc.orgdntb.gov.ua

Waste Minimization and Byproduct Valorization Strategies

Waste minimization is a primary goal of green chemistry. This can be achieved by designing high-yield, high-selectivity reactions and by finding value in the byproducts that are generated.

In the synthesis of this compound via the bromination of 4,6-dimethylpyrimidin-5-ol with DBDMH, the main byproduct is 5,5-dimethylhydantoin. nih.gov This compound has applications in its own right, for example, as a precursor for the synthesis of other chemicals, including polymers and amino acids. Establishing a process to recover and purify 5,5-dimethylhydantoin for sale or internal use would turn a waste stream into a valuable product, a concept known as byproduct valorization.

In the de novo synthesis of pyrimidines, the end products of their degradation are β-alanine or β-aminoisobutyrate, along with ammonia (B1221849) and carbon dioxide. nih.govcreative-proteomics.com While these are common biological molecules, in an industrial setting, the recovery and reuse of any unreacted starting materials or intermediates would be crucial for waste minimization.

Strategies for waste minimization include:

Optimizing reaction conditions to maximize yield and selectivity.

Using catalytic methods to reduce the amount of reagents needed. rasayanjournal.co.in

Implementing solvent recycling programs.

Developing processes for the capture and valorization of byproducts.

Energy Efficiency Considerations in Large-Scale Synthesis

Energy consumption is a significant factor in the sustainability and cost-effectiveness of chemical manufacturing. Traditional synthesis methods often rely on prolonged heating or cooling, consuming large amounts of energy.

For the large-scale synthesis of this compound, several energy-saving strategies can be considered:

Microwave-Assisted Synthesis: As mentioned previously, microwave heating can significantly shorten reaction times from hours to minutes, leading to substantial energy savings. tandfonline.comrsc.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry can also enhance reaction rates and yields, often at ambient temperature, thereby reducing the energy required for heating. nih.govbeilstein-archives.orgresearchgate.netnih.gov

Catalysis: Catalytic reactions typically proceed at lower temperatures and pressures than non-catalyzed reactions, directly reducing energy input.

By integrating these modern technologies and principles, the industrial production of this compound can be made more economically viable and environmentally sustainable.

Future Research Directions and Emerging Challenges for 5 Bromo 2,6 Dimethylpyrimidin 4 Ol

Discovery of Novel Reactivity Patterns and Unexplored Transformation Pathways

The exploration of new reactions is fundamental to expanding the utility of any chemical building block. For 5-Bromo-2,6-dimethylpyrimidin-4-ol, several areas are ripe for investigation. The presence of the bromine atom at the C5 position makes it an ideal candidate for various cross-coupling reactions. While methods for Suzuki, Heck, and Stille reactions are established for many halogenated heterocycles researchgate.net, their application to this specific pyrimidine (B1678525) could provide access to a wide array of novel 5-aryl, 5-alkenyl, or 5-alkynyl pyrimidinols.